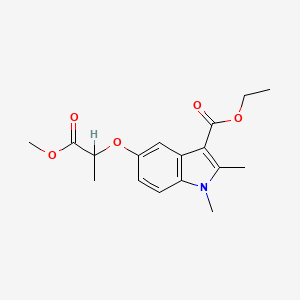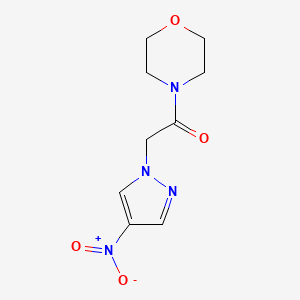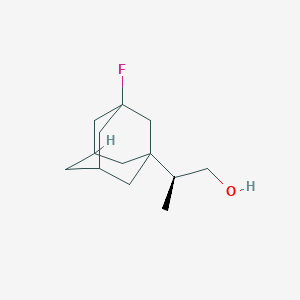
ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a chemical compound that belongs to the indole family. It has been widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It may also modulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
Ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. In addition, it has been found to have a protective effect on neuronal cells and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various diseases. Another direction is to develop more efficient synthesis methods for this compound, which may facilitate its use in drug development. Additionally, it may be worthwhile to explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate can be achieved through a multi-step reaction process. Firstly, 5-bromo-1H-indole-3-carboxylic acid is converted to its acid chloride derivative. Secondly, the acid chloride is treated with ethyl 2-methoxy-1-methyl-2-oxoethyl carbonate to form an ester intermediate. Finally, the ester intermediate is reacted with dimethylamine to produce the desired compound.
Applications De Recherche Scientifique
Ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-6-22-17(20)15-10(2)18(4)14-8-7-12(9-13(14)15)23-11(3)16(19)21-5/h7-9,11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVSJLSOULINGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(C)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2936433.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2936434.png)
![4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2936437.png)
![(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2936440.png)
![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)



![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)

![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)

![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)